![molecular formula C8H5BrF4O B1395685 5-Fluoro-2-(trifluoromethoxy)benzyl bromide CAS No. 1092460-88-2](/img/structure/B1395685.png)
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Overview
Description
5-Fluoro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1092460-88-2 . It has a molecular weight of 273.02 and its IUPAC name is 2-(bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene . It is typically stored at ambient temperature and is available in liquid form .
Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide is C8H5BrF4O . Its InChI Code is 1S/C8H5BrF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 and the InChI key is VUUGICQPCOWAIC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoromethoxy)benzyl bromide is a liquid at room temperature . The compound is difficult to mix .Scientific Research Applications
Agrochemical Research
5-Fluoro-2-(trifluoromethoxy)benzyl bromide: is utilized in the development of agrochemicals . Its properties are explored for creating compounds that can act as pesticides or herbicides. The trifluoromethoxy group in particular is of interest due to its potential to improve the bioavailability and stability of these agrochemical compounds.
Pharmaceutical Development
In pharmaceuticals, this compound serves as a precursor in the synthesis of various drugs . Its ability to introduce a trifluoromethoxy group into molecules is valuable for modifying pharmacokinetic properties. This can lead to the development of drugs with enhanced efficacy and reduced side effects.
Dyestuff Field
The compound’s role in the dyestuff industry involves research into new dyes and pigments . Its chemical structure can be incorporated into dye molecules, potentially leading to dyes with novel properties such as increased resistance to fading under light exposure.
Material Science
5-Fluoro-2-(trifluoromethoxy)benzyl bromide: is investigated for its applications in material science . Researchers are interested in how its incorporation into materials can affect characteristics like thermal stability, hydrophobicity, and durability.
Chemical Synthesis
This chemical is a key reagent in synthetic chemistry, used to introduce fluorinated groups into organic molecules . Such modifications are crucial for creating compounds with desired reactivity and stability, which is fundamental in developing new synthetic routes and products.
Analytical Chemistry
In analytical chemistry, 5-Fluoro-2-(trifluoromethoxy)benzyl bromide is studied for its use in analytical standards and reagents . Its well-defined structure and properties make it suitable for use as a reference compound in various analytical techniques.
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUGICQPCOWAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697748 | |
Record name | 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethoxy)benzyl bromide | |
CAS RN |
1092460-88-2 | |
Record name | 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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